Burnettramic acid A aglycone

Antibacterial Structure-Activity Relationship Glycoside Hydrolysis

Burnettramic acid A aglycone is the deglycosylated form lacking the β-D-mannose residue essential for antimicrobial activity. It retains selective NS-1 murine myeloma cytotoxicity (IC50 8.4 µg/mL) with >11.9 selectivity index over normal fibroblasts, while exhibiting no antibacterial or antifungal effects. This clean profile makes it an indispensable probe for myeloma target identification and SAR studies without confounding anti-infective activity. Procure synthetic, structurally authenticated material from a scalable total synthesis route.

Molecular Formula C35H61NO7
Molecular Weight 607.9 g/mol
Cat. No. B3025742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBurnettramic acid A aglycone
Molecular FormulaC35H61NO7
Molecular Weight607.9 g/mol
Structural Identifiers
SMILESCC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O
InChIInChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1
InChIKeyHNDKRVVXVFPDKH-ODPYIYSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Burnettramic Acid A Aglycone: CAS 2396676-46-1 Structure, Source, and Procurement Context


Burnettramic acid A aglycone (CAS 2396676-46-1, C₃₅H₆₁NO₇, MW 607.86) is the deglycosylated form of burnettramic acid A, a fungal metabolite originally isolated from Aspergillus burnettii [1]. It belongs to a rare class of PKS-NRPS-derived bolaamphiphilic pyrrolizidinediones characterized by a 26-carbon acyl chain linking a pyrrolizidinedione head group to a terminal hydroxyl moiety [2]. The aglycone differs from the parent glycoside by the absence of the β-D-mannose residue, a structural modification that profoundly alters its biological activity profile .

Why Burnettramic Acid A Aglycone Cannot Be Substituted by the Glycosylated Parent or Generic Pyrrolizidinediones


Burnettramic acid A aglycone is not simply a less active version of its glycosylated counterpart; it exhibits a fundamentally different activity spectrum. The β-D-mannose residue in burnettramic acid A is essential for antibacterial and antifungal activity, as the parent compound shows IC₅₀ values of 0.2–5.9 µg/mL against Gram-positive bacteria and fungi [1]. Upon deglycosylation, the aglycone loses all detectable antimicrobial activity against these same strains . Conversely, the aglycone retains—and in some assays modestly improves—cytotoxic activity against murine myeloma NS-1 cells (IC₅₀ 8.4–8.5 µg/mL) while maintaining no activity against normal neonatal foreskin fibroblasts (NFF, IC₅₀ >100 µg/mL) . Substituting the aglycone with the parent glycoside would introduce unwanted antimicrobial activity and alter the selectivity profile, rendering it unsuitable for applications where targeted anticancer activity without antibacterial effects is required . Similarly, substitution with structurally unrelated pyrrolizidinediones (e.g., talarotoxin) would introduce entirely different pharmacophores, receptor interactions, and cytotoxic mechanisms, invalidating any structure-activity relationship studies [2].

Quantitative Differentiation Evidence for Burnettramic Acid A Aglycone: Direct Comparator Data


Loss of Antibacterial Activity Upon Deglycosylation: Aglycone vs. Burnettramic Acid A

Burnettramic acid A aglycone completely lacks antibacterial activity against Gram-positive bacteria, in stark contrast to the glycosylated parent compound. The parent burnettramic acid A inhibits Bacillus subtilis with an IC₅₀ of 2.3 µg/mL and Staphylococcus aureus with an IC₅₀ of 5.9 µg/mL [1]. The aglycone shows no detectable antibacterial activity against these same strains, demonstrating that the β-D-mannose moiety is an essential pharmacophore for antibacterial activity .

Antibacterial Structure-Activity Relationship Glycoside Hydrolysis

Loss of Antifungal Activity Upon Deglycosylation: Aglycone vs. Burnettramic Acid A

Removal of the glycosyl group completely negates antifungal activity against Candida albicans and Saccharomyces cerevisiae. The parent glycoside is a potent antifungal agent with IC₅₀ values of 0.5 µg/mL (C. albicans) and 0.2 µg/mL (S. cerevisiae) [1]. In contrast, the aglycone exhibits no detectable antifungal activity against either strain .

Antifungal Structure-Activity Relationship Glycoside Hydrolysis

Cytotoxic Activity Against NS-1 Murine Myeloma Cells: Aglycone vs. Burnettramic Acid A

Deglycosylation does not abolish cytotoxic activity against murine myeloma NS-1 cells; rather, the aglycone retains comparable activity. The parent glycoside burnettramic acid A exhibits an IC₅₀ of 13.8 µg/mL against NS-1 cells [1]. The aglycone displays IC₅₀ values ranging from 8.4 to 8.5 µg/mL, representing a 1.6-fold improvement in potency relative to the parent compound .

Anticancer Cytotoxicity Myeloma

Selective Cytotoxicity: Cancer Cell vs. Normal Fibroblast Differential

Burnettramic acid A aglycone demonstrates marked selectivity for malignant NS-1 murine myeloma cells over normal neonatal foreskin fibroblasts (NFF). Against NS-1 cells, the aglycone exhibits an IC₅₀ of 8.4 µg/mL; against NFF cells, the IC₅₀ exceeds 100 µg/mL . This yields a selectivity index (SI) greater than 11.9 (100 ÷ 8.4) .

Selectivity Index Cancer Selectivity Fibroblast

Enantioselective Total Synthesis: 14-Step Route Enables Independent Access

A 14-step enantioselective total synthesis of burnettramic acid A aglycone has been achieved from a known carboxylic acid starting material [1]. Key steps include two types of asymmetric alkylation, one-pot coupling of an acetylide intermediate with (S)-epichlorohydrin, and concurrent Birch reduction for desulfonylation, semi-reduction of the triple bond, and debenzylation [2]. The synthetic aglycone exhibits ¹H and ¹³C NMR spectra in excellent agreement with the naturally occurring compound, confirming structural fidelity and absolute stereochemistry [3].

Total Synthesis Enantioselective Synthesis Medicinal Chemistry

Bolaamphiphilic Scaffold: Differentiated Physicochemical Profile vs. Monoamphiphilic Pyrrolizidinediones

Burnettramic acid A aglycone belongs to a rare class of bolaamphiphilic pyrrolizidinediones, characterized by a polar pyrrolizidinedione head group at one terminus and a terminal hydroxyl group at the opposite end of a 26-carbon acyl chain [1]. This contrasts with conventional monoamphiphilic pyrrolizidinediones (e.g., talarotoxin), which possess a single polar head group and a hydrophobic tail, lacking the second terminal polar moiety [2]. Bolaamphiphilic architectures are associated with distinct membrane interaction mechanisms, including potential transmembrane spanning and altered self-assembly behavior, which may contribute to the observed cancer-selective cytotoxicity [3].

Bolaamphiphile Physicochemical Properties Membrane Interaction

Burnettramic Acid A Aglycone: Validated Research and Procurement Applications


Anticancer Probe for Myeloma Target Identification (Clean Negative Control for Antimicrobial Activity)

The aglycone retains cytotoxic activity against NS-1 murine myeloma cells (IC₅₀ = 8.4–8.5 µg/mL) while exhibiting no detectable antibacterial or antifungal activity . This clean activity profile makes it an ideal probe for myeloma target identification studies, where confounding antimicrobial effects would otherwise complicate interpretation of cytotoxicity data . Researchers can use the aglycone in parallel with the parent glycoside to dissect which biological activities are glycan-dependent and which reside in the aglycone core.

Selectivity Benchmarking in Cancer Cell Line Panels

With a selectivity index exceeding 11.9 for NS-1 myeloma cells over normal neonatal foreskin fibroblasts (IC₅₀ = 8.4 µg/mL vs. >100 µg/mL), the aglycone meets the ≥10 threshold commonly used to prioritize compounds for expanded cancer cell line panel screening . Procurement for selectivity benchmarking against additional hematological malignancy cell lines (e.g., RPMI-8226, U266) or solid tumor lines is warranted to map the compound's broader cancer-type selectivity landscape.

Synthetic Reference Standard for Analytical Method Development and QC

The 14-step enantioselective total synthesis route provides a fermentation-independent source of structurally authenticated aglycone . The excellent agreement between synthetic and natural product ¹H and ¹³C NMR spectra establishes the synthetic material as a validated reference standard . This supports procurement for analytical method development (HPLC purity determination, stability-indicating assays) and quality control applications in both academic and industrial natural product chemistry laboratories.

Structure-Activity Relationship (SAR) Studies of Bolaamphiphilic Pyrrolizidinediones

The aglycone serves as the minimal pharmacophore scaffold for SAR investigations of this rare bolaamphiphilic class . Its well-characterized loss of antimicrobial activity relative to the glycosylated parent definitively identifies the β-D-mannose residue as essential for antibacterial and antifungal activity . Researchers procuring the aglycone can systematically modify the pyrrolizidinedione head group, acyl chain length, or terminal hydroxyl to probe the structural determinants of cancer-selective cytotoxicity and bolaamphiphilic membrane interactions.

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